

# Physical and chemical properties of Cbdpa (crm)

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Compound of Interest		
Compound Name:	Cbdpa (crm)	
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An In-depth Technical Guide on the Physical and Chemical Properties of Cannabidiphorolic Acid (CBDPA) (CRM)

### Introduction

Cannabidiphorolic acid (CBDPA), also known as CBDA-C7, is a phytocannabinoid and the acidic precursor to cannabidiphorol (CBDP)[1][2][3]. As a certified reference material (CRM), CBDPA serves as a quantitative analytical standard manufactured and tested under the rigorous international standards of ISO/IEC 17025 and ISO 17034[1]. This ensures its suitability for the calibration of analytical instruments and the validation of analytical methodologies in research and forensic applications[1][4]. This guide provides a comprehensive overview of the known physical and chemical properties of CBDPA, detailed experimental protocols for its analysis, and a visualization of its biochemical context.

## **Chemical and Physical Properties**

The properties of CBDPA are summarized in the tables below. As a relatively novel cannabinoid, some physical data points are not yet fully characterized in publicly available literature. In such cases, data from the closely related compound cannabidiolic acid (CBDA) is provided for reference.

## **Table 1: Chemical Identification of CBDPA**



Identifier	Value
Formal Name	6-heptyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6- (1-methylethenyl)-2-cyclohexen-1-yl]-benzoic acid[1]
CAS Number	2718149-62-1[1]
Synonyms	Cannabidiphorolic acid, CBDA-C7[3]

**Table 2: Molecular Properties of CBDPA** 

Property	Value
Molecular Formula	C24H34O4[1]
Formula Weight	386.5 g/mol [1]
SMILES	OC(C(C(O)=O)=C(C=C1O)CCCCCC)=C1[C@ H]2INVALID-LINKCCC(C)=C2[1]
InChI	InChl=1S/C24H34O4/c1-5-6-7-8-9-10-17-14- 20(25)22(23(26)21(17)24(27)28)19-13-16(4)11- 12-18(19)15(2)3/h13-14,18-19,25-26H,2,5- 12H2,1,3-4H3,(H,27,28)/t18-,19+/m0/s1[1]
InChI Key	NVMFNBSPRTZODN-RBUKOAKNSA-N[1]

**Table 3: Physical and Stability Data for CBDPA** 



Property	Value/Information
Formulation (as CRM)	Typically supplied as a 1 mg/ml solution in acetonitrile[1].
Storage Temperature	Recommended storage at -20°C[5]. For solutions, follow the storage conditions on the Certificate of Analysis[2].
Stability	As a carboxylic acid, CBDPA is susceptible to decarboxylation into its neutral counterpart, CBDP, particularly when exposed to heat. The related compound, cannabidiolic acid (CBDA), is known to be unstable and its decarboxylation is accelerated by heat[6]. Cannabinoid acids can also be unstable at higher pH values[7].

**Table 4: Solubility Profile of CBDPA** 

Solvent	Solubility
Acetonitrile	Soluble (as evidenced by its formulation)[1].
Other Organic Solvents	While specific data for CBDPA is limited, the related compound CBDA is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[5][8]. It is anticipated that CBDPA shares a similar solubility profile.

# **Experimental Protocols**

The analysis of CBDPA, particularly as a CRM, requires precise and validated analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and effective technique.

# Protocol 1: General Method for Cannabinoid Analysis by HPLC-MS

## Foundational & Exploratory





This protocol is a general method suitable for the separation and quantification of cannabinoids, including CBDPA, and is based on established methodologies[9][10].

#### 1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS) with an electrospray ionization (ESI) source
- 2. Chromatographic Conditions:
- Column: Ascentis® Express RP-Amide, 5 cm x 2.1 mm I.D., 2.7 μm particle size[10]
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 10 minutes, then return to 40% B[10]
- Flow Rate: 0.3 mL/min[10]
- Column Temperature: 40°C[10]
- Injection Volume: 5 μL[10]

#### 3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes for comprehensive analysis[10]
- Nebulizer Pressure: 35 psi[10]
- Dry Gas Flow: 9 L/min[10]
- Dry Temperature: 365°C[10]
- Scan Range: m/z 100-1000[10]

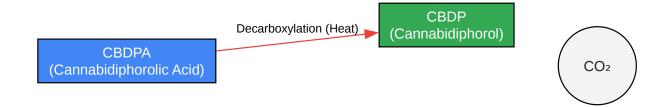
#### 4. Sample Preparation:

- The CBDPA (CRM) solution is typically diluted to the desired concentration range for the calibration curve using the mobile phase or a compatible solvent.
- 5. Data Analysis:
- Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from the CBDPA (CRM) standard.



## **Biochemical Context and Signaling Pathways**

While specific signaling pathways for CBDPA are still under investigation, its role as a precursor and its classification as a cannabinoid provide context for its biological relevance.

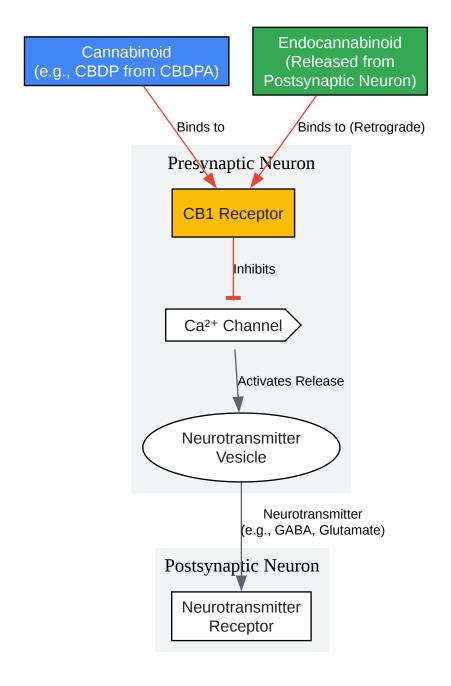


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Caption: Decarboxylation of CBDPA to CBDP upon heating.

Cannabinoids generally exert their effects by interacting with the endocannabinoid system, primarily through cannabinoid receptors CB1 and CB2[11].





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Caption: General cannabinoid retrograde signaling at a synapse.

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